molecular formula C8H5BrF3IO B6290691 1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene CAS No. 2384872-75-5

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B6290691
CAS No.: 2384872-75-5
M. Wt: 380.93 g/mol
InChI Key: QWERVBCTSVALJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3IO. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by bromine, yielding the target compound .

Chemical Reactions Analysis

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, iodine, methoxy, and trifluoromethyl groups allows the compound to participate in electrophilic and nucleophilic reactions, forming stable intermediates and products. These interactions can influence the compound’s reactivity and selectivity in different chemical processes .

Comparison with Similar Compounds

1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.

Properties

IUPAC Name

1-bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3IO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWERVBCTSVALJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.